molecular formula C9H9NO4S B13142272 6-Methoxybenzofuran-2-sulfonamide

6-Methoxybenzofuran-2-sulfonamide

Cat. No.: B13142272
M. Wt: 227.24 g/mol
InChI Key: NIJUBGKNXLGGCH-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2-sulfonamide is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of a sulfonamide group in the structure enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzofuran-2-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxybenzofuran-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover . This makes it a promising candidate for the treatment of osteoporosis.

Comparison with Similar Compounds

    6-Hydroxybenzofuran-2-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-Methoxybenzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness: 6-Methoxybenzofuran-2-sulfonamide is unique due to its specific combination of a methoxy group and a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various pharmacological applications compared to its analogs .

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

6-methoxy-1-benzofuran-2-sulfonamide

InChI

InChI=1S/C9H9NO4S/c1-13-7-3-2-6-4-9(15(10,11)12)14-8(6)5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

NIJUBGKNXLGGCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N

Origin of Product

United States

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